1-{(Z)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2,3-dimethylphenyl)thiourea
Overview
Description
1-{(Z)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2,3-dimethylphenyl)thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzylamino group, a dimethylpyrimidinyl group, and a dimethylphenyl group, all connected through a thiourea linkage.
Preparation Methods
The synthesis of 1-{(Z)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2,3-dimethylphenyl)thiourea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidin-2-amine and 2,3-dimethylphenyl isothiocyanate.
Reaction Conditions: The 4,6-dimethylpyrimidin-2-amine is reacted with benzylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 2,3-dimethylphenyl isothiocyanate to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{(Z)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2,3-dimethylphenyl)thiourea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Scientific Research Applications
1-{(Z)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2,3-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{(Z)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the biological context, but may include signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-{(Z)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2,3-dimethylphenyl)thiourea can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide and 2-amino-4,6-dimethylpyrimidine share structural similarities.
Uniqueness: The presence of the benzylamino group and the specific thiourea linkage in this compound distinguishes it from other related compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
1-[N'-benzyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(2,3-dimethylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6S/c1-15-9-8-12-20(18(15)4)27-23(30)29-21(24-14-19-10-6-5-7-11-19)28-22-25-16(2)13-17(3)26-22/h5-13H,14H2,1-4H3,(H3,24,25,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUWICDQQMQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=NCC2=CC=CC=C2)NC3=NC(=CC(=N3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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